Home > Products > Building Blocks P755 > 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one - 57121-52-5

1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Catalog Number: EVT-1725920
CAS Number: 57121-52-5
Molecular Formula: C7H8N4O
Molecular Weight: 164.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one

Compound Description: This compound serves as a crucial intermediate in synthesizing various pyrazolo[3,4-d]pyrimidin-4-one derivatives. It is prepared by hydrolyzing ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, followed by a reaction with acetic anhydride [].

3,6-Dimethyl-5-(4-substitutedbenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-ones

Compound Description: This series of compounds, with various substitutions on the benzylidene ring, were synthesized and tested for antitumor activity against the MCF-7 human breast adenocarcinoma cell line. Notably, the compound with a 4-nitro substituent (10e) exhibited potent inhibitory activity [].

5-[2-Ethoxy-5-(4-cyclopentylpiperazin-1-ylsulfonyl)phenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (Cyclopentynafil)

Compound Description: Cyclopentynafil is a novel sildenafil analogue identified as an adulterant in a dietary supplement marketed for erectile dysfunction. It contains a cyclopentylpiperazine moiety attached to the core pyrazolo[4,3-d]pyrimidine structure [].

5-(2-ethoxy-5-{[4-(3,5-dimethyl)piperazin1-yl]-acetyl}phenyl)-1,6-dihydro-1-methyl-3-propyl-7H− pyrazolo [4,3-d ]pyrimidin-7-one (Dimethylacetildenafil)

Compound Description: Dimethylacetildenafil is another sildenafil analogue detected as an adulterant in a dietary supplement. It is characterized by a 3,5-dimethylpiperazine ring linked to the pyrazolo[4,3-d]pyrimidine scaffold [].

Overview

1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a compound belonging to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities. This compound exhibits significant potential as an inhibitor of various enzymes and receptors, making it a subject of interest in medicinal chemistry. Pyrazolo[3,4-d]pyrimidines have been studied for their anticancer, anti-inflammatory, and antimicrobial properties, among others.

Source and Classification

The compound can be classified under the broader category of heterocyclic compounds, specifically within the pyrazole and pyrimidine families. Its structural framework consists of a fused pyrazole and pyrimidine ring system. The synthesis and characterization of this compound have been documented in various scientific studies focusing on the development of new derivatives with enhanced pharmacological profiles .

Synthesis Analysis

Methods

The synthesis of 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one typically involves several methods:

  1. Refluxing with Alkylating Agents: The compound can be synthesized by refluxing 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol with alkylating agents such as methyl iodide in a solvent like dimethylformamide (DMF). This process utilizes liquid-solid phase transfer catalysis to facilitate the reaction.
  2. Green Chemistry Approaches: Recent studies have explored environmentally friendly methods for synthesizing pyrazolo[3,4-d]pyrimidine derivatives, employing techniques that minimize solvent use and waste generation .

Technical Details

The synthesis often employs spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography for structural elucidation. Density Functional Theory (DFT) calculations are also utilized to model geometrical parameters and predict molecular interactions .

Molecular Structure Analysis

Structure

The molecular structure of 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one features:

  • Pyrazole Ring: A five-membered ring containing two nitrogen atoms.
  • Pyrimidine Ring: A six-membered ring with two nitrogen atoms.
  • Methyl Groups: Substituents at positions 1 and 6 enhance the lipophilicity and biological activity of the compound.

Data

The crystal structure reveals that the pyrazolopyrimidine unit is nearly planar with specific dihedral angles indicating slight non-planarity. The intermolecular interactions include hydrogen bonds that contribute to the stability of the crystal lattice .

Chemical Reactions Analysis

Reactions

The compound participates in various chemical reactions:

  1. Alkylation Reactions: The introduction of alkyl groups through nucleophilic substitutions.
  2. Cyclization Reactions: These reactions often lead to the formation of new derivatives with enhanced biological activity.

Technical Details

Reaction conditions such as temperature, solvent choice, and catalysts play crucial roles in determining yield and selectivity during synthesis. Detailed mechanistic studies using DFT calculations help elucidate pathways for these transformations .

Mechanism of Action

The mechanism of action for 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one primarily involves its interaction with specific biological targets:

  • Enzyme Inhibition: It acts as an inhibitor for certain kinases and phosphatases involved in cell signaling pathways.
  • Antiproliferative Activity: The compound has shown efficacy against various cancer cell lines by inducing apoptosis through modulation of signaling pathways related to cell growth and survival.

Data from biological assays indicate that its activity is dose-dependent and varies across different cell types .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits reactivity typical of heterocyclic compounds; can undergo electrophilic substitutions or nucleophilic attacks depending on substituents.

Relevant analytical data such as melting point and spectral data (NMR, IR) further characterize its physical properties .

Applications

Scientific Uses

  1. Medicinal Chemistry: Used as a lead compound for developing new anticancer agents.
  2. Biochemical Research: Investigated for its role in inhibiting specific enzymes involved in metabolic pathways.
  3. Drug Development: Potential candidate for formulation into pharmaceuticals targeting various diseases due to its favorable pharmacological profile.
Introduction to Pyrazolo[3,4-d]pyrimidine Scaffolds in Medicinal Chemistry

Historical Evolution of Pyrazolo[3,4-d]pyrimidine Derivatives as Bioactive Heterocycles

The pyrazolo[3,4-d]pyrimidine scaffold emerged as a privileged structure in medicinal chemistry following the seminal characterization of its core ring system in the mid-20th century. Early research focused on its synthesis as a purine isostere, capitalizing on the bioisosteric replacement of the adenine nucleus [3] [8]. This scaffold’s structural mimicry of purine nucleobases enables competitive interactions with ATP-binding sites across diverse enzyme families, particularly protein kinases. Initial derivatives, such as the unsubstituted 1H-pyrazolo[3,4-d]pyrimidine (CID 67499), served as foundational templates for chemical diversification [1]. The discovery of allopurinol (a pyrazolo[3,4-d]pyrimidine-based xanthine oxidase inhibitor) in the 1960s validated its therapeutic potential and stimulated systematic exploration of substituent effects. By the 1990s, synthetic methodologies advanced sufficiently to enable targeted N- and C-functionalization, as evidenced by patented derivatives like 1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS# 54738-75-9) [5] [8]. These innovations positioned the scaffold as a versatile framework for kinase-targeted drug discovery, ultimately leading to contemporary derivatives optimized for selective inhibition of oncological and neurological targets.

Table 1: Evolution of Key Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundSubstituentsKey Properties/Advancements
1H-Pyrazolo[3,4-d]pyrimidineUnsubstituted corePurine isostere; foundational scaffold [1]
Allopurinol4-Hydroxy; 5-HFirst therapeutic agent (xanthine oxidase inhibitor)
1-(4-Methylphenyl)-derivativeN1-(4-Methylphenyl)Early patented analog; demonstrated synthetic control [5]
1,5-Bis(hydroxymethyl)-derivative (CID 157537)N1/C5 hydroxymethyl groupsIntroduced polar functionality for solubility modulation [8]
1,6-Dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-oneN1-methyl; C6-methylOptimized for kinase inhibition & metabolic stability [2] [6]

Role of Substituent Positioning in Pharmacological Activity: Focus on 1,6-Dimethyl Derivatives

The pharmacological profile of pyrazolo[3,4-d]pyrimidines is exquisitely sensitive to substituent regiochemistry. The 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one derivative (Molecular Formula: C₇H₈N₄O; MW: 164.17 g/mol; SMILES: O=C1C2=C(N=C(N1)C)N(N=C2)C) exemplifies this structure-activity relationship [2]. Critical insights include:

  • N1-Methylation: Methylation at the N1 position (pyrazole nitrogen) enhances metabolic stability by blocking oxidative metabolism at this site. This modification concurrently promotes hydrophobic interactions within kinase hinge regions, as confirmed through co-crystallization studies [6] [7].
  • C6-Methylation: Introduction of the methyl group at the C6 position (adjacent to N7) induces subtle electron-donating effects and steric perturbation. This strategically displaces water molecules in hydrophobic pocket I of EGFR and PDE1 kinases, improving binding affinity and selectivity over off-target kinases [6] [7].
  • Synergistic Effects: The combined 1,6-dimethyl configuration generates a synergistic pharmacophore. Molecular modeling confirms that the N1-methyl occupies a sterically constrained cleft near the gatekeeper residue, while the C6-methyl extends toward hydrophobic subpockets inaccessible to bulkier substituents. This precise spatial arrangement underpins the derivative’s superior kinase inhibitory profile compared to monosubstituted analogs (e.g., 1-methyl or 6-methyl alone) or larger N1-aryl variants [6].

Table 2: Impact of Substituent Position on Pyrazolo[3,4-d]pyrimidine Properties

Substituent PositionPhysicochemical EffectsPharmacological Consequences
N1 (Pyrazole nitrogen)↑ Lipophilicity; ↓ Metabolic oxidationEnhanced membrane permeability; prolonged half-life [7]
C3Modulates π-stacking capacityCritical for ATP-binding site penetration (e.g., sunitinib-like activity)
C4 (Oxo group)Hydrogen-bond acceptorAnchors to kinase hinge region via water-mediated H-bonds
C6 (Pyrimidine carbon)↑ Electron density; Steric occlusionDisplaces water in hydrophobic pockets; improves EGFR/PDE1 selectivity [6]

Comparative Analysis with Structurally Related Anticancer Agents (e.g., Sunitinib, PP1/PP2)

The 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one scaffold shares mechanistic parallels with established kinase inhibitors but exhibits distinct molecular recognition attributes:

  • Sunitinib Comparison: Sunitinib (indolin-2-one core) and 1,6-dimethyl-pyrazolopyrimidinone both target type III receptor tyrosine kinases (RTKs). However, the pyrazolo[3,4-d]pyrimidine core enables more efficient occupancy of the adenine binding pocket due to its superior geometric and electronic complementarity to purine [6]. While sunitinib relies heavily on its extended side chain for hydrophobic region II binding, the compact 1,6-dimethyl derivative achieves analogous interactions through its C6-methyl and N1-methyl groups, conferring a lower molecular weight (164.17 g/mol vs. 398.47 g/mol) and potentially improved ligand efficiency [6].

  • PP1/PP2 Analogs: The pyrrolo[2,3-d]pyrimidine-based inhibitors PP1 and PP2 (Src family kinase inhibitors) utilize a similar bicyclic core but lack the 1,6-dimethyl optimization. The 1,6-dimethyl-pyrazolopyrimidinone derivative exhibits:

  • Enhanced selectivity against EGFR T790M mutants due to optimal filling of the hydrophobic back pocket [4]
  • Reduced inhibition of off-target Src kinases compared to PP1/PP2, attributable to the steric "filter" imposed by the C6-methyl group [6]
  • Superior metabolic stability relative to the C3-aminopyrrole motif in PP1/PP2, which undergoes CYP450-mediated deamination [7]

  • EGFR-TKI Generations: Unlike first-generation EGFR inhibitors (e.g., erlotinib) that target wild-type EGFR, the 1,6-dimethyl-pyrazolopyrimidinone scaffold demonstrates adaptability against resistant mutants. Its compact core allows accommodation within the T790M "gatekeeper" mutation site—a limitation for bulkier quinazoline-based drugs. This mechanistic nuance aligns it with third-generation inhibitors like osimertinib but with a distinct chemotype offering novel intellectual property space [4] [6].

Table 3: Structural and Target Selectivity Comparison with Reference Kinase Inhibitors

Parameter1,6-Dimethyl-4H-pyrazolo[3,4-d]pyrimidin-4-oneSunitinibPP1/PP2Erlotinib
Core StructurePyrazolo[3,4-d]pyrimidineIndolin-2-onePyrrolo[2,3-d]pyrimidineQuinazoline
Key Target KinasesEGFR WT/T790M, PDE1VEGFR, PDGFR, KITSrc family kinasesEGFR WT
Molecular Weight (g/mol)164.17398.47~340393.40
Hydrophobic Region BindingDirect via C6-methyl/N1-methylSide chain-dependentC3-phenyl ringAcrylamide tail (T790M)
Resistance Mutant ActivityActive against EGFR T790M [4]Limited activityLimited activityInactive

Compounds Cited in Text:

  • 1,6-Dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
  • Sunitinib
  • PP1/PP2
  • Erlotinib
  • Osimertinib
  • Allopurinol

Properties

CAS Number

57121-52-5

Product Name

1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

IUPAC Name

1,6-dimethyl-5H-pyrazolo[3,4-d]pyrimidin-4-one

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

InChI

InChI=1S/C7H8N4O/c1-4-9-6-5(7(12)10-4)3-8-11(6)2/h3H,1-2H3,(H,9,10,12)

InChI Key

DMJHUIQXUFMHBF-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=NN2C)C(=O)N1

Canonical SMILES

CC1=NC2=C(C=NN2C)C(=O)N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.